molecular formula C33H44O10 B021151 Bisphenol A propoxylate glycerolate diacrylate CAS No. 105650-05-3

Bisphenol A propoxylate glycerolate diacrylate

Cat. No.: B021151
CAS No.: 105650-05-3
M. Wt: 600.7 g/mol
InChI Key: DQLWOYOSOVIAMU-UHFFFAOYSA-N
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Description

Bisphenol A propoxylate glycerolate diacrylate is a chemical compound with the molecular formula C33H44O10. It is a derivative of bisphenol A, which is commonly used in the production of polycarbonate plastics and epoxy resins. This compound is known for its applications in UV-curable coatings, adhesives, and inks due to its ability to form cross-linked polymer networks upon exposure to ultraviolet light .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bisphenol A propoxylate glycerolate diacrylate typically involves the reaction of bisphenol A with propylene oxide to form bisphenol A propoxylate. This intermediate is then reacted with glycerol and acrylic acid to produce the final diacrylate compound. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The product is then purified through distillation or crystallization to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Bisphenol A propoxylate glycerolate diacrylate primarily undergoes polymerization reactions, particularly free radical polymerization when exposed to UV light. This process leads to the formation of cross-linked polymer networks, which are essential for its applications in coatings and adhesives .

Common Reagents and Conditions:

Major Products: The primary product of the polymerization reaction is a cross-linked polymer network, which exhibits enhanced mechanical properties, chemical resistance, and thermal stability .

Scientific Research Applications

Bisphenol A propoxylate glycerolate diacrylate has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of bisphenol A propoxylate glycerolate diacrylate involves the formation of free radicals upon exposure to UV light. These free radicals initiate the polymerization of the acrylate groups, leading to the formation of a cross-linked polymer network. The molecular targets include the carbon-carbon double bonds in the acrylate groups, which undergo addition reactions to form the polymer chains .

Comparison with Similar Compounds

Uniqueness: Bisphenol A propoxylate glycerolate diacrylate is unique due to the presence of both propoxylate and glycerolate groups, which enhance its flexibility and reactivity compared to other similar compounds. This makes it particularly suitable for applications requiring high-performance UV-curable materials .

Properties

IUPAC Name

[2-hydroxy-3-[1-[4-[2-[4-[2-(2-hydroxy-3-prop-2-enoyloxypropoxy)propoxy]phenyl]propan-2-yl]phenoxy]propan-2-yloxy]propyl] prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44O10/c1-7-31(36)42-21-27(34)19-38-23(3)17-40-29-13-9-25(10-14-29)33(5,6)26-11-15-30(16-12-26)41-18-24(4)39-20-28(35)22-43-32(37)8-2/h7-16,23-24,27-28,34-35H,1-2,17-22H2,3-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLWOYOSOVIAMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(C)OCC(COC(=O)C=C)O)OCC(COC(=O)C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400126
Record name Bisphenol A propoxylate glycerolate diacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105650-05-3
Record name Bisphenol A propoxylate glycerolate diacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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